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Compound of Interest

Compound Name: 6-Fluorothio-4-Chromanone

Cat. No.: B1349815

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the spectroscopic and synthetic data for
6-Fluorothio-4-Chromanone (CAS No. 21243-18-5). While comprehensive, peer-reviewed
spectroscopic data for this specific compound is not readily available in the public domain, this
document outlines the expected spectral characteristics and a plausible synthetic methodology
based on established chemical principles and data from analogous compounds.

Physicochemical Properties

A summary of the basic physicochemical properties of 6-Fluorothio-4-Chromanone is
presented in Table 1. This information is aggregated from various chemical supplier databases.

Property Value Source
CAS Number 21243-18-5 [1112]
Molecular Formula CoH7FOS [3]
Molecular Weight 182.22 g/mol [3]
Appearance Reported as a solid N/A
Purity Typically >97% [3]
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Spectroscopic Data Analysis

Detailed experimental spectra for 6-Fluorothio-4-Chromanone are not currently published.
However, based on the known spectral data of related thiochromanones and fluorinated
aromatic compounds, the following tables outline the anticipated peak assignments for Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Table 2: Predicted *H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic
protons. The fluorine atom at the 6-position will introduce splitting patterns for the aromatic
protons.

Chemical Shift (o

Multiplicity Integration Assignment
ppm)
~7.8-7.9 dd 1H H-5
~7.2-7.3 ddd 1H H-7
~71-72 dd 1H H-8
~3.4-35 t 2H H-2 (CH2)
~3.1-32 t 2H H-3 (CH2)

Table 3: Predicted **C NMR Spectral Data

The carbon NMR spectrum will reflect the carbon framework of the molecule, with the carbonyl
carbon appearing at a characteristic downfield shift.
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Chemical Shift (6 ppm) Assighment
~ 195 - 200 C=0 (C-4)

~ 160 - 165 (d) C-F (C-6)
~135-140 C-4a

~ 125 - 130 (d) C-5

~120 - 125 (d) c-7

~ 115 - 120 (d) C-8
~110-115 C-8a
~40-45 C-2

~25-30 C-3

Table 4: Predicted IR Spectral Data

The infrared spectrum will be characterized by strong absorption bands corresponding to the
carbonyl group and C-F bond.

Wavenumber (cm~?) Intensity Assignment

~ 1680 - 1700 Strong C=0 stretch (ketone)
~ 1580 - 1600 Medium C=C stretch (aromatic)
~ 1200 - 1250 Strong C-F stretch (aromatic)
~ 1100 - 1150 Medium C-S stretch

~ 2850 - 3000 Medium C-H stretch (aliphatic)

Table 5: Predicted Mass Spectrometry Data

The mass spectrum is expected to show a prominent molecular ion peak and fragmentation
patterns characteristic of the thiochromanone core.
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miz Relative Intensity (%) Assighment

182 High [M]* (Molecular lon)
154 Medium [M-COJ*

126 Medium [M-CO - C2H4]*

Experimental Protocols

A standard synthesis of a 6-fluorothiochroman-4-one would likely proceed via a multi-step
reaction sequence starting from a commercially available fluorinated thiophenol. The following
is a plausible, generalized experimental protocol.

Synthesis of 6-Fluorothio-4-Chromanone

o Reaction Setup: A solution of 4-fluorothiophenol and 3-chloropropionic acid in an aqueous
solution of sodium hydroxide is prepared in a round-bottom flask equipped with a reflux
condenser and a magnetic stirrer.

o Thioether Formation: The reaction mixture is heated to reflux for several hours to facilitate
the formation of 3-((4-fluorophenyl)thio)propanoic acid. The progress of the reaction is
monitored by thin-layer chromatography (TLC).

o Workup and Extraction: After cooling to room temperature, the reaction mixture is acidified
with a mineral acid (e.g., HCI) to precipitate the product. The solid is collected by filtration,
washed with water, and dried.

e Cyclization: The dried 3-((4-fluorophenyl)thio)propanoic acid is then treated with a strong
acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated
temperature to induce intramolecular Friedel-Crafts acylation.

o Final Workup and Purification: The reaction mixture is quenched by pouring it onto ice, and
the resulting precipitate is collected by filtration. The crude product is then purified by column
chromatography on silica gel or by recrystallization from a suitable solvent to yield 6-
Fluorothio-4-Chromanone.

Spectroscopic Characterization Protocol
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 NMR Spectroscopy: *H and 3C NMR spectra would be acquired on a 400 MHz or 500 MHz
spectrometer using deuterated chloroform (CDCIsz) or dimethyl sulfoxide-de (DMSO-ds) as
the solvent. Chemical shifts would be reported in parts per million (ppm) relative to
tetramethylsilane (TMS).

e IR Spectroscopy: The IR spectrum would be recorded on an FTIR spectrometer using a
potassium bromide (KBr) pellet or as a thin film on a sodium chloride (NacCl) plate.

o Mass Spectrometry: Mass spectral data would be obtained using an electron ionization (EI)
source on a gas chromatography-mass spectrometry (GC-MS) system.

Logical Workflow

The synthesis of 6-Fluorothio-4-Chromanone can be visualized as a two-step process. The
following diagram illustrates the logical flow from starting materials to the final product.

Starting Materials
(4-fluorothiophenol,
3-chloropropionic acid)

- - Intramolecular
fibioctieghoimaten 3-((4-fluorophenyl)thio)propanoic acid Friedel-Crafts Acylation 6-Fluorothio-4-Chromanone
(Salkylation) (Cyclization)

Click to download full resolution via product page
Caption: General synthetic workflow for 6-Fluorothio-4-Chromanone.

This guide provides a foundational understanding of the expected spectroscopic properties and
a viable synthetic route for 6-Fluorothio-4-Chromanone. Researchers interested in this
compound are encouraged to perform their own synthesis and characterization to obtain
detailed and verified experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1349815?utm_src=pdf-body
https://www.benchchem.com/product/b1349815?utm_src=pdf-body-img
https://www.benchchem.com/product/b1349815?utm_src=pdf-body
https://www.benchchem.com/product/b1349815?utm_src=pdf-body
https://www.benchchem.com/product/b1349815?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

1. 6-Fluorothio-4-chromanone | [frontierspecialtychemicals.com]

2. 6-Fluorothiochroman-4-one [myskinrecipes.com]

3. calpaclab.com [calpaclab.com]

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 6-Fluorothio-4-
Chromanone: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349815#spectroscopic-data-nmr-ir-ms-of-6-
fluorothio-4-chromanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://frontierspecialtychemicals.com/product/6-fluorothio-4-chromanone/
https://www.myskinrecipes.com/shop/th/thiochromanone-derivatives/57064--6-fluorothiochroman-4-one.html
https://www.calpaclab.com/6-fluorothio-4-chromanone-min-97-100-grams/ala-f300567-100g
https://www.benchchem.com/product/b1349815#spectroscopic-data-nmr-ir-ms-of-6-fluorothio-4-chromanone
https://www.benchchem.com/product/b1349815#spectroscopic-data-nmr-ir-ms-of-6-fluorothio-4-chromanone
https://www.benchchem.com/product/b1349815#spectroscopic-data-nmr-ir-ms-of-6-fluorothio-4-chromanone
https://www.benchchem.com/product/b1349815#spectroscopic-data-nmr-ir-ms-of-6-fluorothio-4-chromanone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1349815?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

